2,6-Dimethoxypyrimidine-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, involves various methods. One approach involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6 and a carbonyl chloride group at position 4 .Scientific Research Applications
2,6-Dimethoxypyrimidine-4-carbonyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of pesticides, herbicides, and other agricultural chemicals. This compound is also used in the synthesis of biopolymers and other materials used in medical and industrial applications.
Mechanism of Action
Target of Action
For instance, some pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidines are known to be involved in a variety of biochemical pathways, often resulting in downstream effects .
Result of Action
The effects of pyrimidines, in general, can range from anti-inflammatory to antiviral activities .
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-Dimethoxypyrimidine-4-carbonyl chloride in scientific experiments include its low cost, its high reactivity, and its solubility in organic solvents. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is volatile and its fumes can be irritating to the eyes and skin, so it should be handled with care. In addition, this compound can react with other compounds to form toxic byproducts, so it should be used in a well-ventilated area.
Future Directions
There are a number of potential future directions for the use of 2,6-Dimethoxypyrimidine-4-carbonyl chloride in scientific experiments. These include its use in the synthesis of new pharmaceuticals, dyes, and other organic compounds. Additionally, the compound could be used to create biopolymers and other materials for use in medical and industrial applications. Furthermore, this compound could be used to study the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, the compound could be used in the development of new pesticides, herbicides, and other agricultural chemicals.
Safety and Hazards
properties
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCKJLIWRJZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664907 | |
Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52759-24-7 | |
Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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